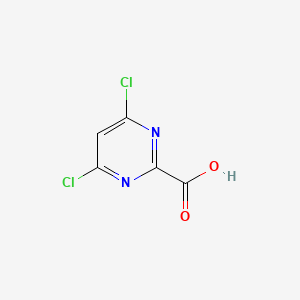
3-Bromo-5-fluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromo- and fluoro-substituted benzene derivatives is a topic of interest in several papers. For instance, an improved synthesis of a bromo-fluoro benzene derivative, which is a precursor for PET radioligand [18F]SP203, is described using a new synthon for Sonogashira coupling, yielding the compound in 56% overall yield starting from 4-bromo-2-formylthiazole . Another paper discusses the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process including nitration, reduction, diazotization, and bromination, achieving a 30% overall yield . These studies highlight the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted benzenes has been investigated using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods. The study provided detailed information on the influence of bromine and fluorine atoms on the geometry and vibrational modes of the benzene ring .
Chemical Reactions Analysis
The chemical reactivity of bromo- and fluoro-substituted benzenes allows for further functionalization. One paper describes the regioselective bromocyclization of 2-alkynylbenzoic acids to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further elaborated via palladium-catalyzed cross-coupling reactions . Another study reports the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes through a two-step process involving Br/Li exchange and reaction with isocyanates .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted benzenes are influenced by the presence of halogen atoms. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were studied using time-dependent DFT (TD-DFT) for 1-bromo-3-fluorobenzene. The study also discussed the thermodynamic properties, such as heat capacities, entropies, enthalpy changes, and their correlation with temperature . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in various fields.
Applications De Recherche Scientifique
1. Radioligand Development
3-Bromo-5-fluorobenzenethiol and its derivatives have been explored in the synthesis and characterization of radioligands like [11C]SP203. These radioligands are used for imaging brain metabotropic glutamate 5 receptors (mGluR5) in PET scans. This application is crucial for neuroscience research, providing insights into brain function and potential avenues for neurological therapeutics (Siméon et al., 2012).
2. Investigation of Fluorination Mechanisms
Studies on the electrochemical fluorination of aromatic compounds, including halobenzenes, provide insights into the mechanisms of forming various fluorinated products. This research is important for understanding chemical reactions and developing new synthetic methods for fluorinated compounds, which are widely used in pharmaceuticals and agrochemicals (Horio et al., 1996).
3. Synthesis of Molecular Scaffolds
Compounds like 3-Bromo-5-fluorobenzenethiol are utilized in the synthesis of various molecular scaffolds, which are foundational structures in organic chemistry. These scaffolds are used for developing a wide range of chemical entities, including pharmaceuticals and materials (Wallace et al., 2005).
4. Development of Antagonists and Pharmaceuticals
The compound and its related derivatives have been used in the scalable synthesis of pharmaceuticals like thromboxane receptor antagonists. This demonstrates its role in drug development, contributing to the creation of new therapeutic agents (D. C. W. and Mason, 1998).
5. Photofragmentation Studies
3-Bromo-5-fluorobenzenethiol derivatives are used in photofragment translational spectroscopy. These studies are essential in understanding the photodissociation mechanisms of complex molecules, which is a critical aspect of photochemistry and has applications in fields like atmospheric chemistry and materials science (Gu et al., 2001).
Propriétés
IUPAC Name |
3-bromo-5-fluorobenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVUNSZTZDPBEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625551 |
Source


|
| Record name | 3-Bromo-5-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179161-18-3 |
Source


|
| Record name | 3-Bromo-5-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














